2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system (1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl), a sulfonyl group attached to a phenyl ring, and a 1,2-thiazinane ring with a 1,1-dioxide substitution .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and a spirocyclic system. The InChI codes provided in the search results can be used to generate a 2D structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties like solubility, melting point, and boiling point can be predicted using computational chemistry tools .Scientific Research Applications
Chemistry and Derivatives of Thiazinanes
Thiazinanes, including 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, a derivative, have demonstrated significant medicinal potential. These compounds have shown diverse biological activities, including anti-HIV activity, analgesic properties, antibiotic, and anticoagulant effects. The chemistry of thiazine and its derivatives, including 2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide, is a crucial area of research due to these potential applications (Hassan et al., 2020).
Synthesis of Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles, which are key intermediates for various biologically active compounds, is an important aspect of chemical research. These intermediates are pivotal for the synthesis of several derivatives, potentially including the compound (Reddy et al., 2001).
Novel Synthesis Techniques
Developments in synthesis techniques, like the Prins cascade process, have enabled the creation of complex molecules such as 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. These advancements aid in the exploration of new compounds with potential scientific applications (Reddy et al., 2014).
Exploration of Antitubercular Properties
Studies have been conducted on related compounds like BTZ043, which include 1,4-dioxa-8-azaspiro[4.5]decane structures, to evaluate their potential as antitubercular drugs. This highlights the broad spectrum of medicinal applications that derivatives of thiazinane could have (Richter et al., 2022).
Antimicrobial Activities of Spiro Heterocyclic Compounds
Research into various spiro thiazolinone heterocyclic compounds has revealed significant antimicrobial activities, suggesting potential applications in combating microbial infections (Patel & Patel, 2015).
Radioligand Development
1-Oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been investigated as selective σ1 receptor ligands. This research is vital for developing new radioligands and imaging agents for neurological studies (Tian et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl]thiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S2/c21-27(22)15-2-1-10-20(27)16-4-6-17(7-5-16)28(23,24)19-11-8-18(9-12-19)25-13-3-14-26-18/h4-7H,1-3,8-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSMROGJCURLQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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